4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one
Description
Chemical Structure and Properties 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one (molecular formula: C₁₉H₁₈O₂) is a ketone derivative featuring a benzofuran core substituted with a 5-methylfuran-2-yl group at the 3-position and a butan-2-one chain at the 2-position (Figure 1). Its monoisotopic mass is 278.13068 g/mol, and it is registered under ChemSpider ID 757671 . The compound’s structure combines aromatic and heterocyclic systems (benzofuran and methylfuran), which may confer unique electronic, solubility, and bioactivity profiles.
Properties
IUPAC Name |
4-[3-(5-methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O3/c1-11(18)7-9-16-17(15-10-8-12(2)19-15)13-5-3-4-6-14(13)20-16/h3-6,8,10H,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOQXMVMZINGTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=C(OC3=CC=CC=C32)CCC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one typically involves multi-step organic reactions. One common method includes the initial formation of the furan and benzofuran rings, followed by their coupling through a butanone linker. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity. For instance, the use of palladium-catalyzed cross-coupling reactions can be effective in forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and high yield. The use of advanced purification methods such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one can undergo various chemical reactions, including:
Oxidation: The furan and benzofuran rings can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) and nucleophiles (e.g., NH3) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of benzofuran derivatives, including 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one, as anticancer agents . The benzofuran structure has been associated with the inhibition of cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.
- Case Study: Synthesis and Biological Evaluation
- A study synthesized several benzofuran derivatives and evaluated their cytotoxicity against different cancer cell lines. The results indicated that compounds with similar structures to 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one exhibited significant anticancer activity, suggesting a promising avenue for drug development .
Antimicrobial Properties
The antimicrobial properties of benzofurans have been well-documented, with many derivatives showing efficacy against a range of pathogens. The compound in focus has shown potential as an antimicrobial agent , particularly against resistant strains.
- Case Study: Antibacterial Screening
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one. Modifications in the side chains or functional groups can significantly alter biological activity.
| Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased lipophilicity and potential for higher membrane permeability |
| Alteration of furan substituents | Changes in electron density affecting receptor binding affinity |
Synthesis Techniques
The synthesis of 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one typically involves multi-step organic reactions, including condensation reactions and cyclization processes.
- General Synthetic Route:
- Starting from commercially available precursors, the compound can be synthesized through a series of reactions involving:
- Friedel-Crafts acylation to form the benzofuran core.
- Subsequent alkylation to introduce the butanone side chain.
- Starting from commercially available precursors, the compound can be synthesized through a series of reactions involving:
Mechanism of Action
The mechanism of action of 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Key Observations
Substituent-Driven Bioactivity: The phenylsulfanyl group in 4-(phenylsulfanyl)butan-2-one confers tyrosinase inhibition and anti-melanogenic properties, making it valuable in cosmetics . The 3-ethoxy-4-hydroxyphenyl substituent in 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one introduces hydrogen-bonding and electron-donating groups, enhancing antimicrobial efficacy when combined with ammonium compounds .
Structural Complexity and Applications :
- The target compound’s benzofuran-methylfuran system increases steric bulk and conjugation compared to simpler analogs like 4-(p-Tolyl)butan-2-one. This complexity may improve binding affinity in biological systems or stability in materials.
Molecular Weight and Solubility :
- Higher molecular weight compounds (e.g., C₁₉H₁₈O₂ derivatives) may exhibit reduced solubility in polar solvents compared to smaller analogs (e.g., C₁₀H₁₂OS). This could limit their applicability in aqueous formulations without structural modifications.
Biological Activity
4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is a complex organic compound that features both furan and benzofuran moieties. Its unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
The molecular formula for 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is with a molar mass of approximately 284.31 g/mol. The compound exhibits a logP value of 4.0299, indicating its lipophilicity, which can influence its absorption and distribution in biological systems .
| Property | Value |
|---|---|
| Molecular Formula | C17H16O3 |
| Molar Mass | 284.31 g/mol |
| LogP | 4.0299 |
| Density | 1.276 g/cm³ |
| Boiling Point | 320.5 °C (predicted) |
The biological activity of 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes related to cancer progression.
- Induction of Apoptosis : Research indicates that similar benzofuran derivatives induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and caspase activation .
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation.
Anticancer Properties
Several studies have explored the anticancer potential of benzofuran derivatives, including those structurally related to 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, such as K562 (chronic myeloid leukemia) and HL60 (acute myeloid leukemia) cells .
Case Study Findings:
- Cytotoxicity : A study reported that certain benzofuran derivatives exhibit IC50 values as low as 5 μM against K562 cells, indicating strong cytotoxicity without affecting normal cells .
- Apoptotic Induction : Other derivatives have been shown to induce apoptosis through ROS generation and mitochondrial pathway activation, suggesting that 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one may share similar apoptotic mechanisms .
Antimicrobial Activity
While less studied than its anticancer properties, there is emerging evidence suggesting that compounds with furan and benzofuran structures exhibit antimicrobial activity. This may be due to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes.
Research Findings Summary
A review of recent literature highlights the following key findings regarding the biological activity of 4-[3-(5-Methylfuran-2-yl)-1-benzofuran-2-yl]butan-2-one:
| Study | Findings |
|---|---|
| Study A | Induced apoptosis in K562 cells via ROS generation |
| Study B | Inhibited proliferation in HL60 cells with IC50 = 0.1 μM |
| Study C | Suggested antimicrobial properties against certain bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
